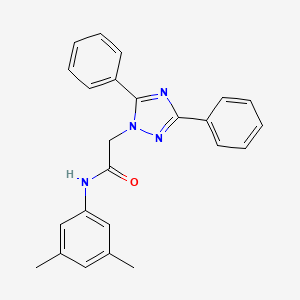![molecular formula C9H11N3OS B11773797 3-(Tert-butyl)isothiazolo[5,4-D]pyrimidin-4(5H)-one](/img/structure/B11773797.png)
3-(Tert-butyl)isothiazolo[5,4-D]pyrimidin-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Tert-butyl)isothiazolo[5,4-D]pyrimidin-4(5H)-one is a heterocyclic compound that contains both isothiazole and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Tert-butyl)isothiazolo[5,4-D]pyrimidin-4(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-(tert-butyl)-4-chloroisothiazolo[5,4-D]pyrimidine with suitable nucleophiles . The reaction conditions often include the use of solvents like dichloromethane or chloroform, and bases such as potassium carbonate .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
3-(Tert-butyl)isothiazolo[5,4-D]pyrimidin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro substituent if present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Potassium carbonate in dichloromethane or chloroform.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce the corresponding alcohols or amines .
Scientific Research Applications
3-(Tert-butyl)isothiazolo[5,4-D]pyrimidin-4(5H)-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential neuroprotective and anti-inflammatory properties.
Materials Science: The compound’s heterocyclic structure makes it a candidate for use in organic electronics and semiconductors.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 3-(Tert-butyl)isothiazolo[5,4-D]pyrimidin-4(5H)-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the NF-kB inflammatory pathway and reduce endoplasmic reticulum stress, which contributes to its neuroprotective and anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Thiazolo[5,4-d]thiazoles: These compounds share a similar heterocyclic structure and are used in organic electronics.
1H-pyrazolo[3,4-b]pyridine derivatives: These compounds are also heterocyclic and have applications in medicinal chemistry.
Properties
Molecular Formula |
C9H11N3OS |
|---|---|
Molecular Weight |
209.27 g/mol |
IUPAC Name |
3-tert-butyl-5H-[1,2]thiazolo[5,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C9H11N3OS/c1-9(2,3)6-5-7(13)10-4-11-8(5)14-12-6/h4H,1-3H3,(H,10,11,13) |
InChI Key |
QKMYRTYULBYPNS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NSC2=C1C(=O)NC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



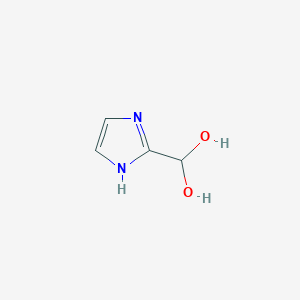


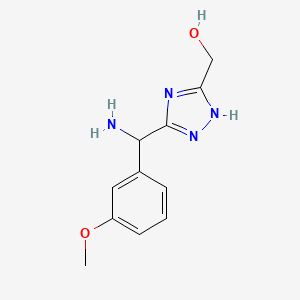
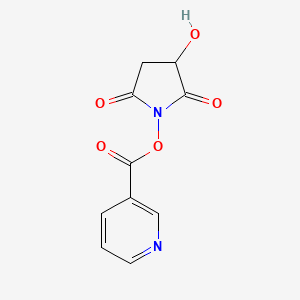
![[1,2,4]Triazolo[1,5-a]pyrazine-5-carbonitrile](/img/structure/B11773748.png)
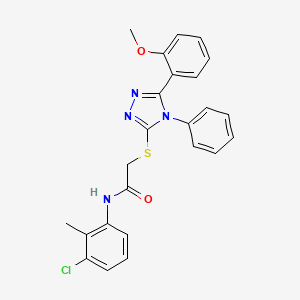

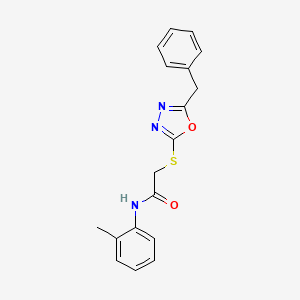
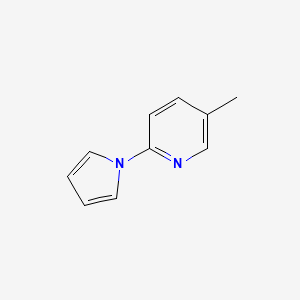
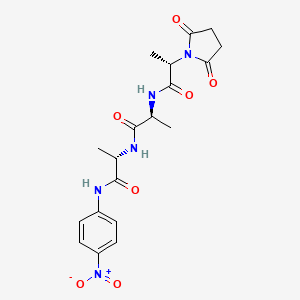
![Methyl 3-methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylate](/img/structure/B11773774.png)
